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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the CCR2/CCR5 dual

antagonist, BMS-813160, in combination with checkpoint inhibitors. The information presented

herein is based on publicly available preclinical and clinical data and is intended to inform

research and drug development efforts in the field of immuno-oncology.

Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and

infiltrating immune cells. The recruitment of immunosuppressive immune cells, such as tumor-

associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to the TME

is a key mechanism of immune evasion. The chemokine receptors CCR2 and CCR5, and their

respective ligands (e.g., CCL2, CCL5), play a pivotal role in the trafficking of these

immunosuppressive cells.

BMS-813160 is a potent dual antagonist of CCR2 and CCR5, which blocks the signaling

pathways responsible for the migration of these myeloid cells into the tumor. By inhibiting this

infiltration, BMS-813160 is hypothesized to remodel the TME from an immunosuppressive to

an immune-permissive state. This provides a strong rationale for combining BMS-813160 with

immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies (e.g., nivolumab), which act

to reinvigorate the anti-tumor activity of cytotoxic T lymphocytes (CTLs). The synergistic

hypothesis is that by reducing the population of immunosuppressive cells, the efficacy of
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checkpoint inhibitors will be enhanced, leading to a more robust and durable anti-tumor

immune response.

Preclinical Evidence of Synergy
Preclinical studies in various cancer models have demonstrated the potential of dual

CCR2/CCR5 inhibition to enhance the efficacy of anti-PD-1 therapy.

A study in a murine glioma model showed that the combination of a CCR2/CCR5 dual inhibitor

with an anti-PD-1 antibody resulted in a significant improvement in overall survival compared to

either treatment alone. This enhanced efficacy was associated with a marked reduction in the

infiltration of monocytic MDSCs (M-MDSCs) into the brain tumors and a concurrent increase in

the abundance and cytokine secretion of tumor-infiltrating CD8+ T cells[1][2].

Similarly, in a pancreatic ductal adenocarcinoma (PDAC) mouse model, the combination of a

dual CCR2/5 inhibitor with radiation and an anti-PD-1 antibody led to superior anti-tumor

efficacy. This triple combination resulted in enhanced intratumoral infiltration of effector and

memory T cells, while suppressing the accumulation of regulatory T cells, M2-like TAMs, and

MDSCs[3].

While direct preclinical data on BMS-813160 in combination with a checkpoint inhibitor without

other agents is limited in the public domain, an abstract describing the preclinical activity of

BMS-687681, another CCR2/5 dual antagonist, reported that its combination with immune

checkpoint blockers (anti-PD-1 and/or anti-CTLA-4) demonstrated significantly improved tumor

growth inhibition and an increased number of tumor-free mice in syngeneic mouse tumor

models (MC38, CT26, and 4T1) compared to monotherapy[4].

Table 1: Preclinical In-Vivo Efficacy of CCR2/CCR5 Dual Antagonism with Anti-PD-1 Therapy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://clinicaltrials.gov/study/NCT03496662?tab=results
https://oncology.labcorp.com/analysis-tumor-infiltrating-myeloid-subsets-high-dimensional-flow-cytometry-using-expanded
https://aacrjournals.org/clincancerres/article/31/17/3644/764189/Neoadjuvant-BMS-813160-Nivolumab-Gemcitabine-and
https://www.benchchem.com/product/b606254?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-representation-of-the-multiple-roles-of-CCR5-and-CCR2-CCL2-in-inflammation_fig1_334958772
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Model Treatment Groups
Key Efficacy
Readouts

Reference

Murine Glioma 1. Vehicle
Median Overall

Survival
[1][2]

2. Anti-PD-1
Improved survival with

combination

3. CCR2/5 Inhibitor

4. CCR2/5 Inhibitor +

Anti-PD-1

Pancreatic Ductal

Adenocarcinoma

(PDAC)

1. Control
Tumor Growth

Inhibition
[3]

2. RT + αPD-1

Enhanced anti-tumor

efficacy with triple

combination

3. RT + αPD-1 +

CCR2/5i

Syngeneic Colon and

Breast Cancer Models
1. Vehicle

Tumor Growth

Inhibition (TGI)
[4]

2. BMS-687681

Significantly improved

TGI and increased

tumor-free mice with

combination

3. ICBs (anti-PD-1

and/or anti-CTLA-4)

4. BMS-687681 +

ICBs
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A phase I/II clinical trial (NCT03496662) evaluated the safety and efficacy of BMS-813160 in

combination with the anti-PD-1 antibody nivolumab and standard-of-care chemotherapy

(gemcitabine and nab-paclitaxel) in patients with borderline resectable or locally advanced

pancreatic ductal adenocarcinoma (PDAC)[3][5][6].

The study reported promising results for the combination therapy compared to a control arm

receiving chemotherapy alone.

Table 2: Clinical Efficacy of BMS-813160, Nivolumab, and Chemotherapy in Pancreatic Cancer

(NCT03496662)

Patient
Population

Treatment Arm
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

Borderline

Resectable

PDAC

GnP + BMS-

813160 +

Nivolumab

42% 11.9 months 18.2 months

Locally

Advanced PDAC

GnP + BMS-

813160 +

Nivolumab

20% 14.7 months 17.0 months

Control Arm (BR

and LA PDAC)
GnP Alone 0% Not Reported Not Reported

GnP: Gemcitabine and nab-paclitaxel

Biomarker analyses from this trial provided clinical evidence for the proposed mechanism of

action, showing a decrease in intratumoral monocytes and macrophages, and enhanced T-cell

proliferation and effector gene expression in patients receiving the combination therapy[3][5][6].

Signaling Pathways and Mechanism of Action
The synergistic effect of BMS-813160 and checkpoint inhibitors is rooted in the modulation of

the tumor immune microenvironment. The following diagrams illustrate the key signaling

pathways and the proposed mechanism of synergy.
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Figure 1: CCR2/CCR5 signaling recruits immunosuppressive cells.
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Figure 2: BMS-813160 and checkpoint inhibitors synergistic action.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

synergistic effects of BMS-813160 and checkpoint inhibitors.

Objective: To assess the anti-tumor efficacy of BMS-813160 in combination with a

checkpoint inhibitor in a living organism.

Cell Lines and Animal Models: Syngeneic tumor models (e.g., MC38 colon adenocarcinoma,

4T1 breast cancer, GL261 glioma) are implanted into immunocompetent mice (e.g.,

C57BL/6, BALB/c) to ensure a functional immune system.

Treatment Groups:

Vehicle Control

BMS-813160 alone

Checkpoint Inhibitor (e.g., anti-PD-1 antibody) alone

BMS-813160 + Checkpoint Inhibitor

Drug Administration: BMS-813160 is typically administered orally. Checkpoint inhibitors are

administered via intraperitoneal or intravenous injection. Dosing schedules are determined

based on pharmacokinetic and pharmacodynamic studies.

Efficacy Endpoints:

Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., 2-3 times per

week) using calipers. TGI is calculated as the percentage difference in the mean tumor

volume between treated and vehicle control groups.

Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.

Tumor-Infiltrating Leukocyte (TIL) Analysis: At the end of the study, tumors are harvested,

dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify
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different immune cell populations.

Objective: To quantify the different immune cell subsets within the tumor microenvironment.

Sample Preparation: Tumors are mechanically and enzymatically digested to obtain a single-

cell suspension. Red blood cells are lysed, and the remaining cells are washed and counted.

Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific

for various immune cell markers. A typical panel for myeloid and lymphoid cells might

include:

General Markers: CD45 (pan-leukocyte)

Myeloid Markers: CD11b, Ly6G, Ly6C, F4/80, CD11c, MHC Class II, CD206

T-Cell Markers: CD3, CD4, CD8, FoxP3 (for regulatory T cells)

Activation/Exhaustion Markers: PD-1, CTLA-4, Ki-67 (for proliferation)

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer.

Data is analyzed using specialized software to gate on specific cell populations and

determine their frequencies and absolute numbers.
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Figure 3: Workflow for in-vivo studies.
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Objective: To assess the ability of the combination therapy to enhance T-cell function.

Co-culture System: T-cells are isolated from mice or human donors and co-cultured with

tumor cells.

T-Cell Proliferation: T-cells are labeled with a proliferation dye (e.g., CFSE) that is diluted

with each cell division. Proliferation is measured by the reduction in fluorescence intensity

via flow cytometry.

Cytotoxicity Assay: Tumor cells are labeled with a fluorescent dye. T-cells are added to the

culture, and tumor cell killing is measured by the release of the dye or by staining for

apoptotic markers (e.g., Annexin V) via flow cytometry.

Conclusion
The combination of the CCR2/CCR5 dual antagonist BMS-813160 with checkpoint inhibitors

represents a promising therapeutic strategy. Preclinical and clinical data suggest that by

remodeling the tumor microenvironment to be less immunosuppressive, BMS-813160 can

synergistically enhance the anti-tumor activity of checkpoint inhibitors. Further clinical

investigation is warranted to fully elucidate the efficacy of this combination across various

cancer types and to identify predictive biomarkers for patient selection. The experimental

protocols outlined in this guide provide a framework for the continued evaluation of this and

other novel immuno-oncology combinations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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